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Compound of Interest

Compound Name: 5-Isopropyl-1H-indene

Cat. No.: B069427 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document aims to provide a comprehensive overview of the spectroscopic data

for 5-Isopropyl-1H-indene. However, a thorough search of available scientific literature and

databases has revealed a lack of specific, publicly accessible experimental NMR, IR, and MS

data for this particular derivative.

Therefore, to fulfill the core requirements of this guide, we will present the spectroscopic data

for the parent compound, 1H-Indene, as a representative example of the indene scaffold. This

will include typical experimental protocols and data presentation that would be applicable to

substituted indenes such as 5-Isopropyl-1H-indene.

Spectroscopic Data for 1H-Indene
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 1H-Indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The following tables present the ¹H and ¹³C NMR data for 1H-Indene.

Table 1: ¹H NMR Data for 1H-Indene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.47 d 7.5 Ar-H

7.40 d 7.5 Ar-H

7.26 t 7.5 Ar-H

7.19 t 7.5 Ar-H

6.88 dt 5.5, 2.0 =CH

6.55 dt 5.5, 1.9 =CH

3.38 t 2.0 -CH₂-

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Data for 1H-Indene

Chemical Shift (δ) ppm Assignment

144.85 Ar-C (quaternary)

143.64 Ar-C (quaternary)

134.00 =CH

132.08 =CH

126.22 Ar-CH

124.55 Ar-CH

123.68 Ar-CH

120.95 Ar-CH

39.00 -CH₂-

Solvent: CDCl₃, Frequency: 25.16 MHz[2]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the characteristic absorption bands for 1H-Indene.

Table 3: IR Absorption Data for 1H-Indene

Wavenumber (cm⁻¹) Intensity Assignment

3050-3020 Medium
=C-H stretch (aromatic and

vinylic)

2950-2850 Medium -C-H stretch (aliphatic)

1640-1620 Medium C=C stretch (vinylic)

1600-1450 Strong C=C stretch (aromatic)

750-700 Strong
C-H bend (aromatic, ortho-

disubstituted)

Sample Phase: Liquid film[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 1H-Indene

m/z Relative Intensity Assignment

116 100% [M]⁺ (Molecular Ion)

115 85% [M-H]⁺

89 20% [M-C₂H₃]⁺

63 15% [C₅H₃]⁺

Ionization Method: Electron Impact (EI)[4]
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These protocols would be adapted for the specific analysis of 5-Isopropyl-
1H-indene.

NMR Spectroscopy Protocol
Sample Preparation: A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for

¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a clean vial.[5] The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked

onto the deuterium signal of the solvent and then shimmed to achieve a homogeneous

magnetic field.[5]

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected.

Acquisition parameters such as the number of scans, spectral width, and relaxation delay

are set before initiating the experiment.[5]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to

generate the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation (Liquid Film): For a liquid sample like 1H-indene, a drop of the neat

liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together

to create a thin film.

Instrument Setup: The salt plates are mounted in a sample holder and placed in the IR

spectrometer.

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. The

sample is then scanned to obtain the IR spectrum.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b069427?utm_src=pdf-body
https://www.benchchem.com/product/b069427?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (GC-MS) Protocol
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., acetone or dichloromethane).[6]

Instrument Setup: The gas chromatograph (GC) is equipped with a suitable column. The

oven temperature program, injector temperature, and carrier gas flow rate are set. The mass

spectrometer is set to the desired ionization mode (e.g., Electron Impact) and mass range.

Data Acquisition: A small volume of the sample solution is injected into the GC. The

components of the sample are separated on the column and then introduced into the mass

spectrometer for ionization and analysis.[6]

Data Processing: The resulting data is processed to generate a mass spectrum for each

component separated by the GC. The molecular ion and fragmentation pattern are then

analyzed.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://m.chemicalbook.com/SpectrumEN_95-13-6_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Indene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C95136&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C95136&Mask=200
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.memphis.edu/chem/faculty-burkey/4416assignments/4406%20GC-MS%20procedure%20and%20background.pdf
https://www.benchchem.com/product/b069427#spectroscopic-data-for-5-isopropyl-1h-indene-nmr-ir-ms
https://www.benchchem.com/product/b069427#spectroscopic-data-for-5-isopropyl-1h-indene-nmr-ir-ms
https://www.benchchem.com/product/b069427#spectroscopic-data-for-5-isopropyl-1h-indene-nmr-ir-ms
https://www.benchchem.com/product/b069427#spectroscopic-data-for-5-isopropyl-1h-indene-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b069427?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

